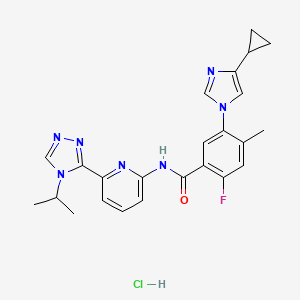

Hidrocloruro de Selonsertib

Descripción general

Descripción

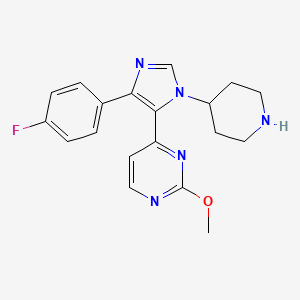

Selonsertib is a first-in-class inhibitor of apoptosis signal-regulating kinase 1 (ASK1) with therapeutic potential for fibrotic diseases . It is an orally bioavailable inhibitor that targets and binds to the catalytic kinase domain of ASK1 in an ATP-competitive manner, thereby preventing its phosphorylation and activation .

Synthesis Analysis

A practical, efficient, and reproducible preparation of ASK1 inhibitor GS-4997 (Selonsertib) has been developed . The synthetic strategy for Selonsertib is not detailed in the available literature.

Chemical Reactions Analysis

Selonsertib has been found to interact with the substrate-binding sites of both ABCB1 and ABCG2 . It stimulates the ATPase activity of ABCB1 and ABCG2 in a concentration-dependent manner . Selonsertib also has an appreciable binding against CDK6, which subsequently inhibits its activity .

Physical and Chemical Properties Analysis

The molecular weight of Selonsertib is 445.5 g/mol and that of Selonsertib hydrochloride is 482.0 g/mol . The exact mass of Selonsertib hydrochloride is 481.1793143 g/mol . Other physical and chemical properties are not available in the retrieved literature.

Aplicaciones Científicas De Investigación

Terapia para la insuficiencia hepática aguda (IHA)

Selonsertib se ha estudiado como un posible agente terapéutico para la IHA. Actúa sobre la vía ASK1–JNK–DRP1, que es crucial en la disfunción mitocondrial de los macrófagos. En un estudio, el tratamiento previo con Selonsertib mejoró significativamente la IHA, indicado por la reducción de la necrosis hepática y los niveles séricos de alanina aminotransferasa, aspartato aminotransferasa y citoquinas inflamatorias {svg_1}. Sin embargo, su eficacia es sensible al tiempo, siendo efectiva solo al inicio después de la inducción de la IHA {svg_2}.

Tratamiento para la esteatohepatitis no alcohólica (EHNA)

Selonsertib se ha evaluado por su eficacia en el tratamiento de la EHNA, particularmente en pacientes con fibrosis puente o cirrosis compensada. Los ensayos STELLAR de fase III probaron si 48 semanas de tratamiento con Selonsertib podían reducir la fibrosis en pacientes con EHNA. Si bien se encontró que el fármaco era seguro e inhibía eficazmente su objetivo ASK1, no condujo a la regresión de la fibrosis ni redujo la progresión de la enfermedad en la EHNA {svg_3}.

Rescate de la disfunción mitocondrial

Se ha demostrado que el compuesto rescata el daño mitocondrial en los macrófagos. Esto es particularmente relevante en el contexto de las enfermedades hepáticas donde la disfunción mitocondrial juega un papel significativo. La capacidad de Selonsertib para aliviar el daño mitocondrial inducido por LPS en los macrófagos se confirmó evaluando el potencial de membrana mitocondrial y la apertura del poro de transición de permeabilidad mitocondrial {svg_4}.

Modulación de la inflamación

Selonsertib también exhibe propiedades que pueden modular la inflamación. Suprime la liberación de citoquinas inflamatorias de los macrófagos al reducir la disfunción mitocondrial mediada por DRP1. Este efecto antiinflamatorio podría tener implicaciones más amplias para las afecciones donde la inflamación es un factor clave {svg_5}.

Posible fármaco para la terapia de trasplante hepático

Dado su papel en la mitigación de la IHA, Selonsertib podría ser un fármaco potencial para apoyar la terapia de trasplante hepático. Al rescatar la disfunción mitocondrial y reducir la inflamación, puede mejorar los resultados de los pacientes después del trasplante {svg_6}.

Tratamiento de la lesión hepática inducida por fármacos (DILI)

El mecanismo de acción de Selonsertib sugiere que podría ser beneficioso en el tratamiento de la DILI, una causa común de daño hepático. Su capacidad para proteger contra el daño mitocondrial y reducir las respuestas inflamatorias podría convertirlo en un candidato para la terapia DILI {svg_7}.

Manejo de la isquemia hepática

En condiciones como la isquemia hepática, donde el flujo sanguíneo al hígado está comprometido, Selonsertib podría ayudar a mitigar el daño celular resultante debido a sus efectos protectores sobre los hepatocitos y su papel en el mantenimiento de la función mitocondrial {svg_8}.

Intervención en la hepatitis autoinmune

La hepatitis autoinmune es otra condición hepática donde se podría aplicar Selonsertib. Sus efectos inmunomoduladores podrían reducir potencialmente la respuesta autoinmune, protegiendo así al hígado del daño mediado por el sistema inmunitario {svg_9}.

Mecanismo De Acción

Target of Action

Pharmacokinetics

Direcciones Futuras

Selonsertib has shown promise in the treatment of acute liver failure (ALF) and diabetic kidney disease . It has been found to protect against LPS/GalN-induced ALF by attenuating JNK-mediated DRP1 mitochondrial translocation and then rescuing mitochondrial damage in macrophages . Further clinical development of Selonsertib is supported by study results .

Análisis Bioquímico

Biochemical Properties

Selonsertib hydrochloride plays a crucial role in biochemical reactions by inhibiting ASK1, a serine/threonine kinase involved in stress response pathways. ASK1 is activated by various stress signals, such as reactive oxygen species (ROS), tumor necrosis factor-alpha (TNF-α), and endoplasmic reticulum (ER) stress. Selonsertib hydrochloride binds to ASK1, preventing its activation and subsequent phosphorylation of downstream targets, including mitogen-activated protein kinase kinase 4 (MKK4) and MKK7. This inhibition leads to reduced activation of c-Jun N-terminal kinase (JNK) and p38 MAPK pathways, ultimately decreasing inflammation and apoptosis .

Cellular Effects

Selonsertib hydrochloride exerts significant effects on various cell types and cellular processes. In hepatic macrophages, it alleviates mitochondrial dysfunction and reduces the release of pro-inflammatory cytokines, such as TNF-α and interleukin-1 alpha (IL-1α). In microglial cells, Selonsertib hydrochloride inhibits the production of inflammatory cytokines and nitric oxide (NO) by suppressing phosphorylated ASK1. Additionally, it influences cell signaling pathways, gene expression, and cellular metabolism by modulating the ASK1-JNK-DRP1 pathway .

Molecular Mechanism

The molecular mechanism of action of Selonsertib hydrochloride involves its selective inhibition of ASK1. By binding to ASK1, Selonsertib hydrochloride prevents its activation and subsequent phosphorylation of downstream kinases, such as MKK4 and MKK7. This inhibition reduces the activation of JNK and p38 MAPK pathways, leading to decreased inflammation and apoptosis. Furthermore, Selonsertib hydrochloride can rescue mitochondrial damage in macrophages by attenuating JNK-mediated DRP1 mitochondrial translocation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Selonsertib hydrochloride have been observed to change over time. The compound exhibits a favorable pharmacokinetic profile, with rapid absorption and dose-proportional pharmacokinetics. Selonsertib hydrochloride is stable and maintains its efficacy over extended periods in both in vitro and in vivo studies. Long-term effects on cellular function include sustained inhibition of inflammatory cytokine production and mitochondrial protection .

Dosage Effects in Animal Models

The effects of Selonsertib hydrochloride vary with different dosages in animal models. In studies involving mice, Selonsertib hydrochloride has shown dose-dependent efficacy in reducing inflammation and fibrosis. At higher doses, the compound effectively ameliorates acute liver failure by rescuing mitochondrial dysfunction in macrophages. No dose-dependent toxicities have been observed, indicating a favorable safety profile .

Metabolic Pathways

Selonsertib hydrochloride is primarily eliminated through metabolism via multiple pathways, including oxidation, N-dealkylation, hydrolysis, sulfation, and glucuronidation. These metabolic processes involve various enzymes and cofactors, ensuring the compound’s low systemic clearance and suitability for once-daily dosing .

Transport and Distribution

Selonsertib hydrochloride is rapidly absorbed into the systemic circulation after oral administration. It exhibits high apparent permeability in the absorptive direction and high efflux ratio in Caco-2 cell monolayers. Its distribution to the brain is limited due to its moderate to low permeability and high efflux ratio in MDR-MDCK cells. This suggests that Selonsertib hydrochloride may have limited central nervous system (CNS) distribution compared to intestinal absorption .

Subcellular Localization

The subcellular localization of Selonsertib hydrochloride is primarily within the cytoplasm, where it interacts with ASK1. By inhibiting ASK1, the compound prevents its translocation to mitochondria and subsequent activation of downstream signaling pathways. This localization is crucial for its activity and function in modulating cellular stress responses and protecting against mitochondrial damage .

Propiedades

IUPAC Name |

5-(4-cyclopropylimidazol-1-yl)-2-fluoro-4-methyl-N-[6-(4-propan-2-yl-1,2,4-triazol-3-yl)pyridin-2-yl]benzamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H24FN7O.ClH/c1-14(2)32-13-27-30-23(32)19-5-4-6-22(28-19)29-24(33)17-10-21(15(3)9-18(17)25)31-11-20(26-12-31)16-7-8-16;/h4-6,9-14,16H,7-8H2,1-3H3,(H,28,29,33);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQKKBHINKKMQHS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1N2C=C(N=C2)C3CC3)C(=O)NC4=CC=CC(=N4)C5=NN=CN5C(C)C)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H25ClFN7O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

482.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1448428-05-4 | |

| Record name | Selonsertib hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1448428054 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | SELONSERTIB HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A24IO3O2HW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(2-Methylbenzo[d]oxazol-6-yl)-3-(1,5-naphthyridin-4-yl)urea](/img/structure/B610713.png)